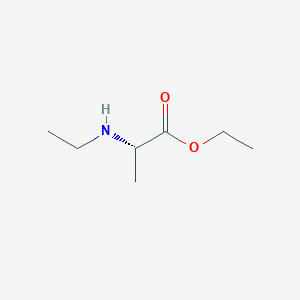

Ethyl N-ethyl-alaninate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

ethyl (2S)-2-(ethylamino)propanoate |

InChI |

InChI=1S/C7H15NO2/c1-4-8-6(3)7(9)10-5-2/h6,8H,4-5H2,1-3H3/t6-/m0/s1 |

InChI Key |

VKPHXAZSBHQZRC-LURJTMIESA-N |

Isomeric SMILES |

CCN[C@@H](C)C(=O)OCC |

Canonical SMILES |

CCNC(C)C(=O)OCC |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Ethyl N Ethyl Alaninate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the atomic arrangement and chemical environment can be constructed.

The ¹H NMR spectrum of ethyl N-ethyl-alaninate provides precise information about the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum is characterized by distinct signals, each corresponding to a unique proton environment within the molecule. The expected chemical shifts (δ), multiplicities, and coupling constants (J) are detailed below.

Ethyl Ester Group (O-CH₂-CH₃): This group gives rise to two signals: a quartet corresponding to the methylene (B1212753) (-CH₂-) protons, which are split by the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons, split by the methylene protons.

Alaninate (B8444949) Backbone (-CH(CH₃)-): The methine proton (-CH-) appears as a quartet, as it is coupled to the three protons of the adjacent methyl group. The methyl protons, in turn, appear as a doublet, split by the single methine proton.

N-Ethyl Group (N-CH₂-CH₃): Similar to the ethyl ester group, the N-ethyl group produces a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data is predicted based on analysis of structurally similar compounds.

| Protons Assigned | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ester -CH₃ | ~1.25 | Triplet | ~7.1 | 3H |

| Alaninate -CH₃ | ~1.40 | Doublet | ~7.1 | 3H |

| N-Ethyl -CH₃ | ~1.15 | Triplet | ~7.2 | 3H |

| N-Ethyl -CH₂- | ~3.35 | Quartet | ~7.2 | 2H |

| Alaninate -CH- | ~3.80 | Quartet | ~7.1 | 1H |

| Ester -O-CH₂- | ~4.18 | Quartet | ~7.1 | 2H |

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding and electronic environment. For instance, the carbonyl carbon of the ester group appears significantly downfield due to the deshielding effect of the two oxygen atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data is predicted based on analysis of structurally similar compounds like ethyl N-ethyl-N-(p-tolyl)alaninate. rsc.org

| Carbon Assigned | Predicted Chemical Shift (δ, ppm) |

| Ester -CH₃ | ~14.2 |

| N-Ethyl -CH₃ | ~14.5 |

| Alaninate -CH₃ | ~15.9 |

| N-Ethyl -CH₂- | ~41.7 |

| Alaninate -CH- | ~57.6 |

| Ester -O-CH₂- | ~60.8 |

| Ester -C=O | ~174.0 |

While 1D NMR spectra identify the different proton and carbon environments, 2D NMR techniques are employed to establish the connectivity between these atoms, confirming the molecular structure. youtube.comtamu.edu

COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) coupling interactions. libretexts.org For this compound, cross-peaks would be observed between the protons of adjacent groups. For example, a cross-peak would connect the alaninate -CH- proton signal with the alaninate -CH₃ proton signal, confirming their proximity. Similarly, correlations would be seen within the N-ethyl group (between its -CH₂- and -CH₃ protons) and within the ester's ethyl group. universiteitleiden.nl

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These heteronuclear techniques correlate proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com An HSQC spectrum of this compound would show a cross-peak linking the ¹H signal of the ester's methylene protons (~4.18 ppm) to the ¹³C signal of the ester's methylene carbon (~60.8 ppm), unambiguously assigning them to each other. This is repeated for every C-H bond in the molecule, providing a definitive map of proton-carbon attachments. hmdb.ca

When this compound is converted into a phosphoramidate (B1195095) derivative, where the nitrogen atom forms a bond with a phosphorus-containing group, ³¹P NMR spectroscopy becomes a crucial analytical tool. researchgate.net This technique is highly specific to the phosphorus-31 nucleus.

The chemical shift of the phosphorus nucleus in a ³¹P NMR spectrum is highly sensitive to its electronic environment, including the nature of the substituents attached to it (e.g., oxygen, nitrogen, carbon). nih.gov Therefore, ³¹P NMR can be used to confirm the successful formation of the P-N bond in the phosphoramidate derivative and to provide information about the structure and stereochemistry at the phosphorus center. nih.gov The technique is instrumental in studying the reaction mechanisms and stereochemical outcomes of reactions involving these derivatives. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound (C₇H₁₅NO₂), the expected exact mass of the protonated molecular ion ([M+H]⁺) would be calculated and compared to the experimental value. A close match confirms the molecular formula.

The fragmentation pattern observed in the mass spectrum provides structural information. Upon ionization, the molecular ion can break apart into smaller, characteristic fragment ions. The fragmentation of amino acid esters is well-documented. acs.org For this compound, key fragmentation pathways include:

Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a common pathway for amines. libretexts.org

Ester Fragmentation: Loss of the ethoxy group (-•OCH₂CH₃) or the entire ethyl group (-•CH₂CH₃) from the ester moiety is typical. libretexts.org

Table 3: Predicted HRMS Data and Major Fragments for this compound

| Ion/Fragment | Formula | Predicted Exact Mass (m/z) |

| [M+H]⁺ | [C₇H₁₆NO₂]⁺ | 146.1176 |

| [M-CH₂CH₃]⁺ | [C₅H₁₀NO₂]⁺ | 116.0655 |

| [M-OCH₂CH₃]⁺ | [C₅H₁₀NO]⁺ | 100.0757 |

| [CH₃CH=N⁺HCH₂CH₃] | [C₅H₁₂N]⁺ | 86.0964 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In ESI-MS, the analyte is dissolved in a polar, volatile solvent and pumped through a fine, heated capillary to which a high voltage is applied. This process generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated analyte molecules, [M+H]⁺, into the gas phase.

For this compound (C₇H₁₅NO₂), with a molecular weight of 145.20 g/mol , the expected parent ion in positive-ion mode ESI-MS would be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 146.21. Due to the presence of the basic secondary amine and the ester group, protonation is highly efficient.

Subsequent fragmentation of the parent ion can be induced by collision-induced dissociation (CID) in the mass spectrometer. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would involve the loss of neutral molecules such as ethanol (B145695) (C₂H₅OH, 46.07 Da) from the ester group, or cleavage of the C-C bond adjacent to the nitrogen atom.

Table 1: Predicted ESI-MS Fragmentation of this compound

| Fragment Ion | Proposed Structure | m/z (Predicted) | Neutral Loss |

| [M+H]⁺ | [CH₃CH₂NHCH(CH₃)COOCH₂CH₃ + H]⁺ | 146.21 | - |

| [M+H - C₂H₅OH]⁺ | [CH₃CH₂NHCH(CH₃)CO]⁺ | 100.14 | Ethanol |

| [M+H - COOCH₂CH₃]⁺ | [CH₃CH₂NHCH(CH₃)]⁺ | 72.15 | Ethyl formate (B1220265) moiety |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another soft ionization technique, particularly useful for the analysis of biomolecules and larger organic molecules. In MALDI-MS, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs laser energy at a specific wavelength. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte with it into the gas phase, primarily as singly charged ions.

For the analysis of a small molecule like this compound, MALDI-MS can be employed, though it is more commonly used for larger molecules like peptides and proteins. Similar to ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 146.21. The choice of matrix is crucial for successful ionization; common matrices for small molecules include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB).

Fragmentation in MALDI-MS can occur through in-source decay or post-source decay (PSD), yielding structural information analogous to that obtained from tandem MS techniques. The fragmentation patterns would be expected to be similar to those observed in ESI-MS/MS, with key losses related to the ester and N-ethyl groups.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For purity assessment, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented.

The retention time in the GC provides a characteristic identifier for this compound under specific chromatographic conditions. The subsequent mass spectrum serves as a chemical fingerprint. Under electron ionization, the molecular ion (M⁺) at m/z 145.20 may be observed, although it can be of low abundance for some molecules. The fragmentation pattern in EI-MS is typically more extensive than in soft ionization techniques.

Table 2: Predicted Major Fragments in the EI Mass Spectrum of this compound

| m/z (Predicted) | Proposed Fragment Ion | Notes |

| 145 | [CH₃CH₂NHCH(CH₃)COOCH₂CH₃]⁺ | Molecular Ion (M⁺) |

| 130 | [M - CH₃]⁺ | Loss of a methyl group |

| 100 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |

| 72 | [CH₃CH₂NH=CHCH₃]⁺ | Alpha-cleavage at the nitrogen |

| 44 | [CH₃CH=NH₂]⁺ | Cleavage of the N-ethyl group |

The purity of an this compound sample can be determined by integrating the peak area of the main compound and any impurities detected in the total ion chromatogram (TIC).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic wavenumber, causing the bonds to vibrate.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its secondary amine, ester, and alkyl functionalities.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine (N-H) | N-H Stretch | 3300-3500 (weak to medium) |

| Alkyl C-H | C-H Stretch | 2850-2960 (medium to strong) |

| Ester Carbonyl (C=O) | C=O Stretch | 1735-1750 (strong, sharp) |

| C-O-C Ester | C-O Stretch | 1000-1300 (strong) |

| N-H Bend | N-H Bend | 1550-1650 (medium) |

The presence of a strong, sharp peak around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group. The weaker N-H stretch in the 3300-3500 cm⁻¹ region would confirm the presence of the secondary amine. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule as a whole.

Chiroptical Spectroscopy

Optical Rotation Measurements for Enantiomeric Purity

This compound possesses a chiral center at the alpha-carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-Ethyl N-ethyl-alaninate and (R)-Ethyl N-ethyl-alaninate. These enantiomers rotate the plane of plane-polarized light in equal but opposite directions. This property is known as optical activity and is measured using a polarimeter.

The specific rotation, [α], is a characteristic physical property of a chiral compound and is defined as the observed rotation of plane-polarized light when a sample is placed in a 1 decimeter tube at a specific concentration and temperature, using a specific wavelength of light (typically the sodium D-line at 589 nm).

The enantiomeric purity, or enantiomeric excess (ee), of a sample of this compound can be determined by comparing the measured specific rotation of the sample to the specific rotation of the pure enantiomer:

ee (%) = ([α]_observed / [α]_max) * 100

Where [α]_max is the specific rotation of the enantiomerically pure compound. A racemic mixture (a 50:50 mixture of both enantiomers) will have an observed rotation of zero.

Table 4: Hypothetical Optical Rotation Data for this compound Enantiomers

| Enantiomer | Hypothetical Specific Rotation [α]_D²⁰ | Direction of Rotation |

| (S)-Ethyl N-ethyl-alaninate | +X° | Dextrorotatory |

| (R)-Ethyl N-ethyl-alaninate | -X° | Levorotatory |

| Racemic Mixture | 0° | Inactive |

Note: The actual value of 'X' would need to be determined experimentally.

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. A chiral molecule will absorb one handedness of circularly polarized light more than the other, resulting in a CD spectrum.

For this compound, the electronic transitions associated with the carbonyl group of the ester are the most likely to give rise to a measurable CD signal in the far-UV region (around 210-240 nm). The sign and magnitude of the Cotton effect (the characteristic shape of a CD band) can be used to assign the absolute stereochemistry (R or S) of the chiral center.

The CD spectrum of (S)-Ethyl N-ethyl-alaninate would be a mirror image of the spectrum of (R)-Ethyl N-ethyl-alaninate. By comparing the experimentally obtained CD spectrum to that of a known standard or to theoretical predictions from quantum chemical calculations, the absolute configuration of the enantiomer can be determined. For instance, a positive Cotton effect in a specific region might be correlated with the S-configuration, while a negative Cotton effect would indicate the R-configuration.

X-ray Crystallography for Solid-State Structure Determination (for Derivatives)

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method relies on the diffraction of an X-ray beam by the ordered lattice of a crystal. The resulting diffraction pattern is then mathematically analyzed to generate a model of the electron density, from which the atomic positions can be inferred.

While specific crystallographic data for this compound is not prominently available in the scientific literature, the technique is widely applied to derivatives of amino acids and their esters. These studies are crucial for understanding intermolecular interactions, such as hydrogen bonding, and the preferred conformations of these molecules in the solid state.

For derivatives of this compound, such as metal complexes or N-acylated compounds, X-ray crystallography can provide invaluable information. For instance, the coordination of a metal ion to the nitrogen or oxygen atoms of the molecule would be clearly defined, including bond lengths and angles. Similarly, the crystal packing of derivatives can reveal how modifications to the parent molecule influence its self-assembly in the solid state.

The general process for the X-ray crystallographic analysis of an this compound derivative would involve:

Crystallization: Growing single crystals of the derivative of sufficient size and quality.

Data Collection: Mounting a crystal on a diffractometer and exposing it to a monochromatic X-ray beam to collect diffraction data.

Structure Solution and Refinement: Using computational methods to solve the phase problem and refine the atomic positions to best fit the experimental data.

The resulting structural information would be presented in a crystallographic information file (CIF), containing the unit cell dimensions, space group, atomic coordinates, and other relevant parameters.

Table 1: Representative Crystallographic Data for an Amino Acid Derivative (Note: This is a representative table illustrating the type of data obtained from an X-ray crystallography experiment on a related compound, as specific data for an this compound derivative is not available.)

| Parameter | Value |

|---|---|

| Empirical Formula | C10H20N2O4S2 |

| Formula Weight | 296.41 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.876(5) |

| b (Å) | 15.432(8) |

| c (Å) | 10.123(6) |

| β (°) | 109.87(3) |

| Volume (Å3) | 1448.1(13) |

| Z | 4 |

| Calculated Density (g/cm3) | 1.360 |

Stereochemical Control and Chiral Recognition in N Ethyl Alaninate Systems

Enantioselective Synthetic Strategies

The synthesis of enantiomerically pure N-ethyl-alaninate relies on strategies that can selectively produce one enantiomer over the other. These methods often involve either controlling the stereochemical outcome of bond formation at the α-carbon or employing chiral molecules that influence the reaction's stereochemistry.

One effective approach to control the stereochemistry at the α-carbon of alanine (B10760859) esters is through diastereoselective C-alkylation. This method often involves the use of a chiral auxiliary, a chiral molecule that is temporarily attached to the alanine ester. This auxiliary creates a chiral environment that directs the approach of the incoming alkyl group to one face of the molecule, leading to the preferential formation of one diastereomer.

The stereocontrol is typically induced by the presence of a heteroatom in the α-position to the aldehyde, which directs the stereochemical outcome of the alkylation. nih.gov For instance, the one-pot reaction of a chiral aldehyde, an aniline (B41778), and triethylborane (B153662) can produce the corresponding alkylated chiral amine with high yields and diastereoisomeric ratios. nih.gov Although not directly involving ethyl N-ethyl-alaninate, the principles of this methodology are applicable. The chiral auxiliary, after the alkylation step, can be cleaved to yield the desired enantiomerically enriched N-alkylated amino acid ester. The efficiency of this diastereoselective control is often quantified by the diastereomeric excess (de), which indicates the degree of preference for the formation of one diastereomer.

Asymmetric induction can also be achieved using chiral catalysts, which are not consumed in the reaction but create a chiral environment that favors the formation of one enantiomer. Transition metal catalysts, in combination with chiral ligands, are frequently employed for this purpose. For example, the iridium-catalyzed asymmetric N-allylation of amino acid esters has been shown to proceed with high enantioselectivity when using chiral phosphoramidite (B1245037) ligands. researchgate.net

In such reactions, the chiral ligand coordinates to the metal center, and this chiral complex then orchestrates the enantioselective transformation. The choice of ligand is crucial for achieving high levels of asymmetric induction. Studies have shown that by screening a variety of chiral ligands, it is possible to identify a catalyst system that provides the desired product with high enantioselectivity (typically measured as enantiomeric excess, ee) and regioselectivity. researchgate.net For the synthesis of chiral N-alkylated amino acids, this approach offers a powerful tool for establishing the stereocenter with a high degree of control. The reaction of various chiral amino acid esters, such as those derived from alanine, phenylalanine, and proline, with this catalytic system resulted in the formation of the branched products as virtually pure diastereomers. researchgate.net

Methods for Chiral Resolution of Racemic N-Ethyl-Alaninate and its Analogues

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers) of N-ethyl-alaninate, methods for chiral resolution are necessary to separate the enantiomers.

A well-established method for resolving racemic mixtures is through the formation of diastereomeric salts. This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. The resulting products are diastereomers, which have different physical properties, such as solubility, allowing for their separation by conventional methods like crystallization. google.com

For racemic amino acid esters, this can be achieved by forming diastereomeric esters with an optically active alcohol, such as (-)-menthol. These diastereomeric esters can then be separated by chromatography. The ease of separation is often expressed by the separation factor (α), where a value greater than 1 indicates that a separation is possible. Values of alpha greater than approximately 1.3 suggest a relatively facile separation. google.com After separation, the chiral resolving agent can be removed, yielding the individual enantiomers of the amino acid ester.

Enzymatic resolution offers a highly selective and environmentally benign alternative to conventional chemical methods. Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic compounds. nih.gov In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer of the racemic substrate, leaving the other enantiomer unreacted.

For N-alkylated alaninates, a lipase (B570770) could be used to selectively hydrolyze one enantiomer of the ester, or to catalyze a transesterification reaction with one enantiomer. For instance, lipase-catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols through a transesterification reaction has been shown to yield excellent results with high enantiomeric excesses (>99%) and conversions around 50%. nih.gov This high degree of selectivity is a hallmark of enzymatic reactions and makes them particularly suitable for the preparation of enantiomerically pure compounds. The efficiency of the resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity for one enantiomer over the other.

Advanced Chiral Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the analysis of chiral compounds. While the NMR spectra of enantiomers are identical in an achiral environment, their signals can be differentiated in the presence of a chiral auxiliary.

This differentiation can be achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). Chiral solvating agents are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. researchgate.net These complexes have different magnetic environments, leading to separate signals for the enantiomers in the NMR spectrum. The difference in the chemical shifts of the corresponding signals for the two enantiomers is known as the chemical shift non-equivalence (ΔΔδ).

For the analysis of amino acid esters like this compound, chiral crown ethers have been shown to be effective NMR chiral solvating agents. koreascience.kr The addition of a chiral crown ether to a solution of a racemic amino acid ester can induce chemical shift differences for the α-protons of the two enantiomers, allowing for their quantification. koreascience.kr The magnitude of the chemical shift non-equivalence can be influenced by the stoichiometric ratio of the chiral solvating agent to the analyte. koreascience.kr

Application of Chiral Solvating Agents (CSAs) for Enantiodiscrimination

The determination of the enantiomeric composition of chiral compounds like this compound can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with Chiral Solvating Agents (CSAs). This method offers a direct and non-destructive way to analyze enantiomeric purity without the need for covalent modification of the analyte.

The underlying principle involves the formation of transient, non-covalent diastereomeric complexes between the enantiomers of the analyte and the chiral solvating agent. These newly formed complexes exist in a rapid equilibrium with the unbound species in solution. Because the complexes are diastereomeric, the nuclei of the analyte's enantiomers experience different magnetic environments. This difference results in the splitting of NMR signals, where a single peak for a given proton in the racemic analyte is resolved into two distinct peaks, one for each enantiomer. The relative integration of these peaks corresponds directly to the enantiomeric ratio.

While specific studies detailing the use of CSAs with this compound are not prevalent in the cited literature, the principles can be applied from studies on analogous amino acid derivatives. The effectiveness of a CSA depends on its ability to form stable, yet transient, diastereomeric complexes with significant differences in their NMR chemical shifts (Δδ). Factors influencing this interaction include hydrogen bonding, π-π stacking, and steric hindrance. For N-alkylated amino acid esters, CSAs capable of interacting with the amine and ester functionalities would be most effective.

Table 1: Representative Chiral Solvating Agents for Enantiodiscrimination of Amino Acid Derivatives

| Chiral Solvating Agent (CSA) | Typical Analyte Class | Interacting Functional Groups | Expected NMR Observation |

|---|---|---|---|

| (R)-(-)-1,1'-Bi-2-naphthol (BINOL) | Amino acid esters, Alcohols | Hydrogen bonding with amine/ester | Separation of α-H or ester alkyl proton signals |

| (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) | Alcohols, Amines | Interaction with the amine group | Distinct chemical shifts for protons near the chiral center |

| Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)3) | Compounds with Lewis basic sites (e.g., esters, ketones) | Coordination with the ester carbonyl | Lanthanide-induced shifts leading to signal separation |

Derivatization with Chiral Derivatizing Agents (CDAs) for Enhanced Resolution

An alternative and widely used method for determining the enantiomeric composition of a chiral analyte is through derivatization with a Chiral Derivatizing Agent (CDA). Unlike CSAs, which form transient complexes, CDAs react covalently with the enantiomers of the analyte to form a pair of stable diastereomers. nih.gov

For this compound, the secondary amine functionality is the typical site for derivatization. The resulting diastereomers possess distinct physical properties, which allows for their separation and quantification using standard chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC) on an achiral stationary phase. researchgate.netyakhak.orgnih.gov Alternatively, the diastereomers can be distinguished using NMR spectroscopy, as their corresponding nuclei are chemically non-equivalent and will exhibit different chemical shifts. nih.govresearchgate.net

The selection of a CDA is critical for successful resolution. An ideal CDA should be enantiomerically pure, react quantitatively with the analyte under mild conditions without causing racemization, and produce diastereomers that are easily separable and detectable. A well-known example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acyl chloride, which reacts with amines to form stable diastereomeric amides. nih.govresearchgate.net Analysis of the ¹H or ¹⁹F NMR spectra of these Mosher amides can also be used to determine the absolute configuration of the original amine. nih.gov

Table 2: Common Chiral Derivatizing Agents for Resolution of Amines and Amino Acid Esters

| Chiral Derivatizing Agent (CDA) | Reactive Functional Group | Resulting Diastereomers | Primary Analysis Method |

|---|---|---|---|

| (+)- or (-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) | Amine | Diastereomeric amides | NMR Spectroscopy, HPLC |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent) | Amine | Diastereomeric N-substituted alaninamides | HPLC with UV detection |

| (+)- or (-)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Amine | Diastereomeric carbamates | HPLC with Fluorescence detection |

| 4-Nitrophenylsulfonyl-L-prolyl chloride (NPSP) | Amine | Diastereomeric sulfonamides | HPLC |

Chemical Reactivity and Derivatization Pathways of Ethyl N Ethyl Alaninate

Amidation and Peptide Coupling Reactions

The secondary amine of ethyl N-ethyl-alaninate allows it to act as the N-terminal component in peptide bond formation. However, the presence of the N-ethyl group significantly reduces its nucleophilicity compared to primary amino esters and introduces steric bulk, which poses a challenge for standard peptide coupling protocols. Consequently, the formation of peptide bonds involving N-alkylated amino acids often requires more potent coupling reagents and optimized reaction conditions to achieve high yields and minimize side reactions like racemization.

This compound is utilized in the synthesis of N-ethylated peptides, which are of interest due to their enhanced metabolic stability and altered conformational preferences. The incorporation of this residue into a peptide chain can disrupt hydrogen bonding patterns, influencing the secondary structure of the peptide.

The synthesis of an N-ethylated dipeptide involves coupling the N-protected C-terminal amino acid with this compound. For example, the coupling of an N-protected glycine (B1666218) with this compound would yield the corresponding N-ethylated dipeptide ester. The reaction requires a robust activation of the carboxylic acid group to overcome the steric hindrance and lower reactivity of the secondary amine in this compound. These N-alkylated building blocks are crucial in medicinal chemistry for creating peptides with improved pharmacokinetic properties.

The success of coupling reactions with sterically hindered N-alkylated amino esters like this compound is highly dependent on the choice of coupling reagent. Standard reagents may prove inefficient, leading to low yields or failure of the reaction.

Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are commonly used for peptide bond formation. However, when used alone for coupling with N-alkylated amino acids, they can be slow and may lead to significant racemization. Their effectiveness is greatly enhanced when used in combination with additives.

Benzotriazoles: Additives based on benzotriazole (B28993) are frequently employed to facilitate difficult couplings. 1-Hydroxybenzotriazole (HOBt) and its derivatives are used to form active esters that are more reactive than the carbodiimide-activated species alone, leading to faster and cleaner reactions. More advanced reagents that incorporate the benzotriazole moiety, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogues like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are particularly effective for coupling N-alkylated residues. These "uronium/aminium" type salts are often the reagents of choice for such challenging couplings due to their high reactivity and ability to suppress racemization.

Below is a comparative table of common coupling reagents used for reactions involving sterically hindered amines like this compound.

| Coupling Reagent/System | Additive | Typical Efficiency | Key Characteristics |

| DCC | None | Low to Moderate | Prone to slow reaction rates and racemization with N-alkylated amino acids. |

| DCC | HOBt | Moderate to High | HOBt suppresses racemization and increases reaction rate by forming an active ester. |

| DIC | HOBt | Moderate to High | Similar to DCC/HOBt but the diisopropylurea byproduct is more soluble. |

| HATU | None | High to Very High | Highly efficient for hindered couplings; minimizes racemization. |

| BOP | None | High | Effective but produces a carcinogenic byproduct (HMPA). |

Transformations Involving the Ester Moiety

The ethyl ester group of this compound is susceptible to various transformations, primarily hydrolysis and transesterification, allowing for the modification of the C-terminus of the molecule.

The ester can be hydrolyzed to the corresponding carboxylic acid, N-ethyl-alanine, under either acidic or basic conditions.

Saponification (Base-mediated Hydrolysis): This is the most common method, typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or lithium hydroxide. The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon. The kinetics of this second-order reaction are influenced by factors such as the concentration of the base, temperature, and solvent system. The steric hindrance from the N-ethyl group generally does not have a major impact on the rate of ester hydrolysis. The reaction proceeds to completion due to the deprotonation of the resulting carboxylic acid, forming a carboxylate salt.

| Condition | Reagent | Product |

| Basic | NaOH (aq) | Sodium N-ethyl-alaninate |

| Acidic | HCl (aq), Heat | N-ethyl-alanine hydrochloride |

Transesterification allows for the conversion of the ethyl ester into other ester forms. This reaction is typically catalyzed by an acid or a base and involves reacting this compound with a different alcohol, often in large excess to drive the equilibrium towards the desired product. For instance, reacting this compound with benzyl (B1604629) alcohol in the presence of a catalyst would yield benzyl N-ethyl-alaninate. This method is useful for introducing different protecting groups at the C-terminus or for synthesizing derivatives with specific properties.

Reactions at the N-Substituted Amine Group

While the primary utility of the amine group is in peptide bond formation, it can undergo other reactions typical of secondary amines. For example, it can be further alkylated to form a quaternary ammonium (B1175870) salt, though this requires harsh reaction conditions. More significantly, it can react with various electrophiles. For instance, it can be acylated with acyl chlorides or anhydrides other than those of amino acids to introduce different N-acyl groups. This allows for the synthesis of a wide range of N-acyl, N-ethyl-alanine derivatives.

N-Acylation Reactions (e.g., Formylation, Acetylation, Benzoylation)

The secondary amine of this compound is readily acylated by various reagents, such as acid chlorides, anhydrides, and activated esters, to form stable amide derivatives. These reactions typically proceed under standard conditions, often requiring a base to neutralize the acid byproduct.

Formylation: The introduction of a formyl group can be achieved using formylating agents like ethyl formate (B1220265) or a mixture of formic acid and a coupling agent. Biocatalytic methods using lipase (B570770) have also been demonstrated for the N-formylation of various amines with ethyl formate, offering a mild and efficient strategy. organic-chemistry.org

Acetylation: Acetylation is commonly performed using acetic anhydride (B1165640) or acetyl chloride. For instance, in a reaction analogous to the acetylation of this compound, a similar compound, ethyl 3-aminopropionate, is treated with acetic anhydride under controlled temperatures (80-90°C) to yield the corresponding N-acetyl derivative. This type of transformation is generally high-yielding.

Benzoylation: The introduction of a benzoyl group follows a similar pathway, typically using benzoyl chloride in the presence of a base like pyridine (B92270) or an aqueous base (Schotten-Baumann conditions).

These N-acylation reactions are crucial for peptide synthesis and for modifying the chemical properties of the parent molecule.

Table 1: Examples of N-Acylation Reactions on Alaninate (B8444949) Structures

| Reaction Type | Acylating Agent | Typical Conditions | Product Class |

|---|---|---|---|

| Formylation | Ethyl Formate / Formic Acid | Catalyst- and solvent-free at 60°C or biocatalytic (lipase). | N-Formyl-N-ethyl-alaninate |

| Acetylation | Acetic Anhydride | Neat or in a solvent, often with gentle heating (e.g., 80-90°C). | N-Acetyl-N-ethyl-alaninate |

| Benzoylation | Benzoyl Chloride | Presence of a base (e.g., pyridine, NaOH) in a suitable solvent. | N-Benzoyl-N-ethyl-alaninate |

Further N-Alkylation and Quaternization

The nitrogen atom in this compound can undergo further alkylation. The introduction of a third alkyl group results in a tertiary amine. This can be achieved through reactions with alkyl halides or via reductive amination if reacting with an aldehyde or ketone in the presence of a reducing agent. Electron-donating alkyl groups on the nitrogen can stabilize adjacent positive charges, which may influence the reactivity of intermediates in subsequent reactions. researchgate.net

Quaternization is the process of exhaustive alkylation of the amine, leading to the formation of a quaternary ammonium salt. This is typically achieved by reacting the parent secondary amine (or the tertiary amine intermediate) with an excess of a reactive alkyl halide, such as methyl iodide. The resulting quaternary salt carries a permanent positive charge, significantly altering the solubility and electronic properties of the molecule. For example, reaction of this compound with excess methyl iodide would yield the corresponding ethyl N,N-diethyl-N-methyl-alaninium iodide salt.

Cyclization and Heterocycle Formation via N-Ethyl-Alaninate Derivatives

N-substituted alaninate esters are valuable precursors for the synthesis of nitrogen-containing heterocycles, particularly substituted proline derivatives. Intramolecular cyclization reactions can be induced by creating a derivative with a suitable leaving group on an N-alkyl chain.

A key example of this strategy is the enantiospecific cyclization of an N-haloalkyl-substituted α-amino ester. nih.gov In a closely related system, methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate undergoes intramolecular cyclization upon treatment with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). nih.gov The base deprotonates the α-carbon, generating an enolate which then displaces the terminal chloride via an intramolecular SN2 reaction. This process, which proceeds with high enantiospecificity, yields a protected 2-methylproline derivative, a valuable chiral building block. nih.gov This methodology is applicable to the formation of various ring sizes, including azetidine, pyrrolidine, and piperidine (B6355638) derivatives. nih.gov

Table 2: Intramolecular Cyclization of an N-Alkyl Alaninate Derivative

| Starting Material | Key Reagents | Reaction Type | Heterocyclic Product |

|---|---|---|---|

| Methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate | Lithium bis(trimethylsilyl)amide (LiHMDS) | Intramolecular Nucleophilic Substitution | Methyl N-(tert-butoxycarbonyl)-2-methyl-D-prolinate |

Unconventional Reactivity and Mechanistic Studies (e.g., Autocatalytic Processes in Thioester Analogues)

While this compound itself is not typically associated with autocatalysis, its thioester analogues have been studied in the context of complex chemical systems and the origin of life. Autocatalysis is a process where a reaction product acts as a catalyst for its own formation, often leading to a sigmoidal reaction profile. thieme-connect.com

A relevant mechanistic study involves the autocatalytic reaction between L-alanine ethyl thioester and cystamine (B1669676). thieme-connect.comnih.gov In this system, the reaction is initiated by the aminolysis of the thioester by cysteamine (B1669678), forming an amide and releasing ethanethiol (B150549). The key to the autocatalysis is that the released ethanethiol can then react with cystamine in a disulfide exchange reaction to generate two new molecules of cysteamine. This newly formed cysteamine can then react with more of the starting L-alanine ethyl thioester, thus amplifying the reaction rate in an autocatalytic cycle. nih.gov Such studies on thioester analogues provide insight into complex reaction networks and demonstrate unconventional reactivity patterns that are of interest in systems chemistry. thieme-connect.com

Derivatization for Conjugation and Probe Development

The reactive secondary amine of this compound serves as an effective handle for covalent attachment to other molecules or functional moieties, enabling its use in the development of chemical probes and bioconjugates.

Sulfonamide Linkage Formation

A stable sulfonamide bond can be formed by reacting this compound with a sulfonyl chloride (R-SO₂Cl). This reaction is a cornerstone of medicinal chemistry and probe development. The secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid generated. organic-chemistry.org

This chemistry allows for the incorporation of various reporter groups. For example, reaction with dansyl chloride would attach a fluorescent probe, while reaction with tosyl chloride would yield a stable, crystalline derivative. The resulting N,N-disubstituted sulfonamide is chemically robust and resistant to hydrolysis.

Phosphoramide (B1221513) Moiety Incorporation

The incorporation of a phosphoramide (P-N) bond is another important derivatization pathway. Phosphoramidates are found in biologically active molecules and are used as prodrugs and biodegradable materials. jku.at The synthesis can be achieved by reacting this compound with a suitable electrophilic phosphorus(V) species.

A common method involves the reaction of the amine with a phosphoryl chloride. For instance, reacting this compound with ethyl dichlorophosphate (B8581778) in the presence of a base like triethylamine (B128534) would lead to the displacement of one or both chlorine atoms to form a phosphoramidate (B1195095) or a phosphordiamidate, respectively. Studies on the synthesis of alanine-derived phosphonamidates have shown that condensing an alanine (B10760859) ethyl ester with a phosphonic acid salt is a viable route to produce these P-N linkages. thieme-connect.com This derivatization introduces a tetrahedral phosphorus center, which can be stereogenic, and significantly alters the molecule's polarity and potential for biological interactions.

Theoretical and Computational Investigations of Ethyl N Ethyl Alaninate Systems

Molecular Modeling and Conformational Landscape Analysis

The presence of an N-ethyl group introduces additional rotational freedom compared to its parent compound, ethyl alaninate (B8444949), leading to a more complex conformational landscape. Molecular modeling techniques are employed to identify the stable conformers and the energy barriers between them.

The conformational preferences of N-alkylated amino acids and their derivatives are influenced by a delicate balance of steric and electronic effects. In systems analogous to Ethyl N-ethyl-alaninate, such as N-ethyl,N-methyl amides, the most stable conformer often has the N-ethyl group positioned to minimize steric hindrance with other bulky groups. researchgate.net For amides, there is a preference for the Z-anti conformation, which can be identified through NMR spectroscopy and supported by DFT calculations. researchgate.net While esters and amides have different electronic properties, the steric demands of the N-ethyl group in this compound would similarly govern its rotational preferences around the N-Cα bond.

The relative populations of different conformers are crucial for understanding the molecule's bulk properties and its behavior in different environments. The conformational landscape can be explored computationally by rotating the key single bonds and calculating the corresponding energy, leading to a potential energy surface that reveals the low-energy conformations.

Ab Initio and Density Functional Theory (DFT) Calculations

Quantum mechanical methods like Ab Initio and Density Functional Theory (DFT) are essential for a detailed understanding of the electronic properties and reactivity of this compound.

DFT calculations can be used to determine the optimized geometry, electronic energy, and distribution of electron density within the this compound molecule. The calculated bond lengths, bond angles, and dihedral angles provide a precise three-dimensional structure. For related molecules, DFT-calculated geometries have shown good agreement with experimental data from X-ray crystallography, with minor deviations attributed to the calculations being performed on an isolated molecule in the gas phase versus a molecule in a crystal lattice.

The electronic structure dictates the molecule's reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

The distribution of electrostatic potential on the molecular surface can also be calculated, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom's lone pair and the carbonyl oxygen are expected to be nucleophilic centers, while the carbonyl carbon is an electrophilic site. The N-alkylation is known to modulate the electronic properties; for instance, N-alkylation can stabilize adjacent positive charges, making the formation of N-acyliminium ions more favorable compared to their non-alkylated counterparts. mdpi.com

Table 1: Computed Properties of N-ethyl-d-alanine

| Property | Value | Source |

| Molecular Weight | 117.15 g/mol | PubChem |

| XLogP3-AA | -2.1 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 117.078978594 Da | PubChem |

| Monoisotopic Mass | 117.078978594 Da | PubChem |

| Topological Polar Surface Area | 49.3 Ų | PubChem |

| Heavy Atom Count | 8 | PubChem |

| Complexity | 82.5 | PubChem |

Note: Data for the closely related N-ethyl-d-alanine. nih.gov The esterification would alter these values.

This compound is a chiral molecule. Reactions involving this compound can lead to the formation of new stereocenters, and computational methods are invaluable for predicting and understanding the resulting diastereoselectivity. For example, in the N-alkylation of α-amino acid esters, high retention of stereochemistry is often observed. d-nb.info

DFT can be used to model the transition states of reactions involving this compound. By comparing the energies of the different diastereomeric transition states, one can predict which diastereomer will be formed preferentially. The lower the energy of the transition state, the faster the reaction rate for the formation of that particular diastereomer. These calculations can account for steric and electronic factors that control the approach of reagents to the chiral center, providing a rationalization for the observed experimental outcomes.

While this compound does not possess aromatic rings for π-π stacking, it can participate in intramolecular hydrogen bonding. The N-H proton can form a hydrogen bond with the carbonyl oxygen of the ester group, leading to a cyclic conformation. The strength of this interaction can be estimated using computational methods by analyzing the geometry (bond distances and angles) and the electron density at the bond critical points.

Such intramolecular interactions can significantly influence the conformational preferences of the molecule. acs.org For instance, in N-acyl amino acid esters, specific conformations are stabilized by these interactions. acs.org DFT calculations can quantify the energetic stabilization provided by these interactions, helping to explain the observed conformational landscape.

Thermodynamic Property Predictions and Simulations (e.g., Solution Enthalpies, Lattice Energies)

Computational methods can predict various thermodynamic properties of this compound. Statistical thermodynamics, combined with the results from DFT calculations (such as vibrational frequencies), can be used to estimate properties like enthalpy, entropy, and Gibbs free energy in the gas phase. iau.ir

For the condensed phase, predicting properties like solution enthalpies requires models that account for intermolecular interactions. Theoretical studies on the thermodynamic functions of similar amino acids, like alanine (B10760859) and valine, have been performed using continuum solvation models (like the PCM model) to understand the effect of different solvents. iau.ir These studies show that the stability of the amino acids increases with the dielectric constant of the solvent. iau.ir Similar computational approaches could be applied to this compound to predict its thermodynamic behavior in various solvents.

Table 2: Calculated Thermodynamic Properties for L-Alanine, ethyl ester

| Property | Value | Unit | Source |

| ΔfG° | -178.69 | kJ/mol | Cheméo (Joback Calculated) |

| ΔfH°gas | -362.82 | kJ/mol | Cheméo (Joback Calculated) |

| ΔfusH° | 13.17 | kJ/mol | Cheméo (Joback Calculated) |

| ΔvapH° | 46.13 | kJ/mol | Cheméo (Joback Calculated) |

| Tboil | 462.18 | K | Cheméo (Joback Calculated) |

| Pc | 3970.51 | kPa | Cheméo (Joback Calculated) |

Note: This data is for L-Alanine, ethyl ester, not this compound. The N-ethyl group would alter these values.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and the influence of the solvent. researchgate.net In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time.

For this compound, MD simulations can be used to study its conformational dynamics in different solvents. researchgate.net The simulations can reveal how the solvent molecules interact with the solute and how these interactions affect the conformational equilibrium. For example, in polar solvents, conformations that expose the polar groups (the ester and the N-H group) to the solvent will be favored. In non-polar solvents, conformations that are stabilized by intramolecular hydrogen bonds may be more prevalent.

MD simulations on alanine-containing peptides have been used to understand their folding and unfolding thermodynamics. nih.gov Similarly, simulations of this compound in a solvent box can provide insights into its solvation structure, the average number of solvent molecules in its vicinity, and the dynamics of their exchange. This information is crucial for understanding its solubility and reactivity in different media. The study of alanine racemase using MD simulations highlights how the dynamic behavior of a molecule and its interaction with the environment, including water molecules, can be critical for its function and for the design of inhibitors. nih.gov

Applications of Ethyl N Ethyl Alaninate in Advanced Organic Synthesis and Materials Science

Crucial Chiral Building Block in Asymmetric Synthesis

The stereochemical purity of Ethyl L-alaninate makes it an important component of the "chiral pool," a collection of readily available, enantiopure compounds used as starting materials in stereoselective synthesis. This approach leverages the existing stereocenter of the natural amino acid to control the stereochemical outcome of subsequent reactions, providing an efficient pathway to complex chiral molecules.

Stereoselective Synthesis of Chiral Amino Acid Derivatives and Peptidomimetics

Ethyl L-alaninate is a cornerstone in the synthesis of non-natural amino acids and peptide mimics (peptidomimetics), which are crucial for drug discovery and biochemical studies. Its primary amine can be readily functionalized or used in coupling reactions.

Synthesis of Dipeptides: In peptide synthesis, the amine group of Ethyl L-alaninate can be coupled with N-protected amino acids to form dipeptides. For instance, research has shown the successful synthesis of novel N-Boc- and N-nosyl-dipeptides by combining piperidine-containing amino acid derivatives with Ethyl L-phenylalaninate, a structurally similar building block. This highlights the general utility of amino acid esters in forming peptide bonds.

Formation of Peptidomimetics: Peptidomimetics are designed to mimic natural peptides but often have modified backbones to improve properties like stability and bioavailability. Ethyl L-alaninate serves as a precursor in these syntheses. For example, polyphosphazenes containing dipeptide side groups, such as alanyl-glycine ethyl ester, have been synthesized. acs.org These materials are created by first synthesizing the dipeptide and then attaching it to the polymer backbone, demonstrating the role of the original amino acid ester as the foundational unit. acs.org

Precursor for Complex Natural Products and Bioactive Molecules

The defined stereochemistry of Ethyl L-alaninate is instrumental in the total synthesis of complex natural products and other bioactive molecules where precise three-dimensional structure is essential for biological function.

While direct examples starting from Ethyl L-alaninate are specific to proprietary syntheses, the principle is well-established. Chiral building blocks derived from amino acids are common. For example, N-ethoxalyl-alanine ethyl ester, a derivative of alanine (B10760859) ethyl ester, serves as a key intermediate in the production of Vitamin B6. researchgate.net This demonstrates how modification of the alanine ethyl ester structure creates advanced precursors for essential bioactive compounds. The synthesis of complex heterocyclic systems, which are common motifs in natural products, often utilizes chiral synthons derived from readily available amino acid esters.

Role in Polymer Chemistry and Advanced Materials Development

The ability of Ethyl L-alaninate to be incorporated into polymer backbones has led to the development of advanced biocompatible and biodegradable materials with tunable properties.

Monomer for the Construction of Stereoregular Polyamides

While its use in polyamides is less documented in readily available literature, the fundamental structure of Ethyl L-alaninate, with its amine and ester groups, makes it a suitable candidate for polycondensation reactions to form polyamides or polyesteramides. The chirality of the monomer would, in principle, allow for the synthesis of stereoregular polymers, where the stereocenters are arranged in a specific, repeating pattern along the polymer chain. This stereoregularity can significantly influence the polymer's macroscopic properties, such as its crystallinity, thermal stability, and mechanical strength.

Incorporation into Polyphosphazenes and Other Hybrid Polymer Systems

One of the most significant applications of Ethyl L-alaninate in materials science is its use as a side-group substituent in polyphosphazene chemistry. nih.gov Polyphosphazenes are hybrid inorganic-organic polymers with a backbone of alternating phosphorus and nitrogen atoms (-P=N-). nih.gov

The synthesis involves treating poly(dichlorophosphazene), [NPCl₂]n, with Ethyl L-alaninate hydrochloride in the presence of a base. nih.gov The amino group of Ethyl L-alaninate displaces the chlorine atoms on the phosphorus backbone, grafting the chiral amino acid ester as a side chain. nih.govacs.org

These poly[(amino acid ester)phosphazenes] are highly valued in biomedicine because they degrade via hydrolysis into benign, metabolic products: the amino acid, ethanol (B145695), phosphate, and ammonia. acs.org

| Polymer System | Attached Side Group(s) | Key Finding |

| Polyphosphazene | Ethyl alanato | Creates a biodegradable polymer that hydrolyzes into non-toxic products (alanine, ethanol, phosphate, ammonia). acs.org |

| Co-substituted Polyphosphazene | Alanine ethyl ester and Glycine (B1666218) ethyl ester | Allows for tuning of physical properties and hydrolytic sensitivity. acs.org |

| Co-substituted Polyphosphazene | Alanine ethyl ester and p-phenylphenoxy | The hydrophobic p-phenylphenoxy group can be used to modulate the degradation rate and mechanical properties of the resulting material. |

Design of Functional Polymers with Tailored Chemical and Physical Characteristics

The true versatility of using Ethyl L-alaninate in polyphosphazenes lies in the ability to create co-substituted polymers. By replacing the chlorine atoms on the polyphosphazene backbone with a mixture of Ethyl L-alaninate and other nucleophiles (e.g., other amino acid esters, phenols, or hydrophilic ethers), chemists can precisely tailor the final properties of the material. acs.org

Degradation Rate: The hydrolytic stability of the P-N backbone is highly dependent on the nature of the side groups. Incorporating bulky, hydrophobic amino acid esters can slow down the degradation rate, while more hydrophilic co-substituents can accelerate it. nih.gov

Physical Properties: The choice of side groups dictates the polymer's physical state, from elastomers to rigid plastics. By controlling the ratio of different side groups, properties like the glass transition temperature (Tg) and mechanical strength can be fine-tuned for specific applications, such as scaffolds for tissue engineering or materials for controlled drug release. researchgate.net

Biocompatibility and Functionality: The amino acid side groups enhance the biocompatibility of the polymer. The ester functionality can also serve as a point for further modification or for designing materials that respond to specific biological cues.

Utilization as a Versatile Chemical Intermediate in Multistep Synthesis

Ethyl N-ethyl-alaninate, a derivative of the amino acid alanine, serves as a valuable building block in the intricate field of organic synthesis. Its bifunctional nature, possessing both an amine and an ester group, allows for a wide range of chemical transformations, rendering it a versatile intermediate in the construction of more complex molecules. The strategic incorporation of this compound into synthetic pathways is crucial for developing new pharmaceuticals, agrochemicals, and fine chemicals.

Intermediate in the Synthesis of Pharmaceutical Precursors

While direct and extensive documentation explicitly detailing the role of this compound in the synthesis of specific pharmaceutical precursors, such as in the Vitamin B6 pathway, is limited in publicly accessible scientific literature, the broader class of N-alkylated amino acid esters is of significant importance in medicinal chemistry. nih.govresearchgate.net These compounds are recognized as crucial chiral moieties present in a variety of bioactive compounds and pharmaceutically active agents. nih.govresearchgate.net

The synthesis of N-alkyl amino acid esters is a focal point of research due to their presence in several established drugs. nih.gov For instance, the N-alkyl amino acid ester framework is a key structural feature in angiotensin-converting enzyme (ACE) inhibitors like Cilazapril and Enalapril. nih.gov The development of efficient methods for the N-alkylation of amino acid esters, with high retention of stereochemistry, is a critical endeavor in pharmaceutical manufacturing. nih.gov Traditional methods often involve reductive amination of aldehydes or nucleophilic substitution with alkyl halides. nih.gov More advanced and efficient catalytic systems, including those based on iron and iridium, have been developed for the direct N-alkylation of amino acid esters using alcohols, which presents a more atom-economical and environmentally benign approach. nih.govresearchgate.net

These synthetic strategies highlight the importance of N-alkylated amino acid esters as key intermediates. The functionalization of the alanine backbone, for example, through the introduction of an N-alkyl group, is a common step in building the core structures of various therapeutic agents. nih.gov

| Compound Name | Molecular Formula | Use in Synthesis |

| This compound | C7H15NO2 | Versatile chemical intermediate |

| Alanine | C3H7NO2 | Starting material in amino acid synthesis |

| Cilazapril | C22H31N3O5 | Pharmaceutical (ACE inhibitor) |

| Enalapril | C20H28N2O5 | Pharmaceutical (ACE inhibitor) |

| Vitamin B6 (Pyridoxine) | C8H11NO3 | Pharmaceutical (Vitamin) |

Role in the Synthesis of Agrochemicals and Fine Chemicals

The application of N-alkylated aniline (B41778) derivatives is a cornerstone in the synthesis of a variety of agrochemicals and fine chemicals. jocpr.comresearchgate.net While specific examples detailing the use of this compound are not extensively documented, the general strategy of N-alkylation of amino-containing compounds is a prevalent theme in the production of these materials. jocpr.com

N-alkylation reactions are fundamental in creating intermediates for azo dyes, triphenylmethane (B1682552) dyes, rubber additives, explosives, and photographic materials. google.com The challenge in these syntheses often lies in achieving selective mono- or di-alkylation of the amine nitrogen, which is crucial for obtaining the desired product with high purity and yield. jocpr.com

Future Research Directions and Emerging Opportunities in N Ethyl Alaninate Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

Future efforts in the synthesis of Ethyl N-ethyl-alaninate and related N-alkylated amino esters will likely prioritize green and efficient methodologies. Traditional methods for N-alkylation often involve the use of alkyl halides, which can lead to poor atom economy and the formation of stoichiometric salt byproducts. d-nb.infonih.gov Modern approaches are shifting towards more sustainable alternatives.

One promising direction is the direct N-alkylation of amino acid esters using alcohols, a process catalyzed by transition metals like ruthenium. d-nb.infonih.govresearchgate.net This "borrowing hydrogen" methodology is highly atom-economical, with water as the only byproduct. d-nb.inforesearchgate.net The development of base-free catalyst systems is crucial to prevent racemization of the chiral center, a significant challenge in the synthesis of α-amino acid derivatives. nih.gov Industry is increasingly adopting green chemistry methods that involve the alkylation of amines with alcohols. wikipedia.org

Biocatalysis presents another avenue for sustainable synthesis. Lipase-catalyzed reactions, for instance, can be employed for the dynamic kinetic resolution of N-alkyl amino esters, offering a pathway to enantiomerically enriched products under aqueous conditions. acs.orgnih.gov Continuous-flow microreactors are also being explored to improve the efficiency of enzymatic synthesis, allowing for rapid conversion and easier process control. mdpi.com Furthermore, flow chemistry, in general, is being utilized for peptide synthesis, which can be adapted for the production of amino acid derivatives, offering advantages in terms of reaction control and efficiency. durham.ac.ukchimia.ch

Future research will likely focus on:

Developing novel, non-precious metal catalysts for the N-alkylation of amino esters with alcohols.

Expanding the scope of biocatalytic methods for the synthesis of a wider range of N-alkylated amino acids.

Optimizing flow chemistry processes for the large-scale, sustainable production of this compound.

Exploring reductive amination of carbonyl compounds as a cost-effective and environmentally benign method for mono-N-alkylation. acs.org

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The exploration of novel reactivity for N-alkylated amino acid esters like this compound is an expanding area of research. Photoredox catalysis has emerged as a powerful tool for the derivatization of amino acids under mild conditions. nih.govresearchgate.net This technology can be used to generate α-amino radicals from abundant amines, which can then be coupled with other molecules to create unnatural amino acids. chemrxiv.org Visible-light-mediated photoredox catalysis offers a convenient method for the stereoselective synthesis of unnatural α-amino acid derivatives. rsc.org

Organocatalysis, which uses small organic molecules as catalysts, is another area of intense investigation. researchgate.net Organocatalysts derived from natural and modified amino acids can be used for various asymmetric transformations. researchgate.netrsc.org These catalysts can promote chemical reactions in a manner similar to enzymes, acting as both an acid and a base. researchgate.net The development of new organocatalytic strategies will be crucial for accessing novel noncanonical α-amino acids with diverse side chains and high degrees of functionality. rsc.org

Future research opportunities in this area include:

Utilizing this compound as a substrate in photoredox-catalyzed reactions to synthesize novel and complex amino acid derivatives.

Designing and screening new chiral organocatalysts for the asymmetric transformation of this compound.

Investigating the potential of this compound and its derivatives as chiral ligands in transition metal catalysis.

Exploring the use of this compound in multicomponent reactions to build molecular complexity in a single step.

Advancements in Stereoselective Synthesis and Chiral Technologies

Achieving high levels of stereocontrol is paramount in the synthesis of chiral molecules like this compound. The demand for enantiomerically pure unnatural amino acids as chiral building blocks for pharmaceuticals and agrochemicals continues to drive innovation in this area. acs.org

Recent advancements include the development of lipase-catalyzed dynamic kinetic resolution of PEGylated N-alkyl amino esters, which allows for the preparation of a broad range of enantiomerically enriched N-alkyl unnatural amino acids with high yields and enantiomeric excess. acs.orgnih.gov Asymmetric synthesis using chiral auxiliaries or catalysts is another powerful approach. For example, chiral Ni(II) complexes of Schiff bases have been used for the diastereoselective alkylation of glycine (B1666218) enolates to produce a variety of α-amino acids. nih.govacs.org Similarly, catalytic phase-transfer alkylation using chiral catalysts has shown high enantioselectivities in the synthesis of α-alkyl-alanines. elsevierpure.com

The separation of enantiomers is also a critical aspect of chiral technology. The development of new chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) is ongoing. mdpi.comchromatographytoday.com These advanced analytical techniques are essential for the accurate determination of enantiomeric purity. mdpi.comacs.org Chiral derivatization reagents are also being developed to improve the separation and detection of amino acid enantiomers. nih.govbohrium.com

Future research will likely focus on:

The design of more efficient and selective chiral catalysts for the asymmetric N-alkylation of alanine (B10760859) esters.

The development of novel chiral derivatizing agents for the enhanced resolution of N-alkylated amino acid enantiomers.

The application of advanced separation techniques, such as multidimensional chromatography, for the purification of complex chiral mixtures.

The discovery of new chiral stationary phases that offer improved resolution and broader applicability for the analysis of N-alkylated amino acids. mdpi.combohrium.com

Integration of Artificial Intelligence and Machine Learning for Predictive Design

In the context of this compound, AI and ML can be applied in several ways:

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the properties of new molecules, such as their reactivity, solubility, and biological activity. elsevier.comacs.org This can help researchers to prioritize which derivatives of this compound to synthesize and test.

Generative AI: Generative models can design novel chemical structures with desired properties from scratch. eisai.comresearchgate.net These models could be used to generate new N-alkylated amino acid derivatives with potentially enhanced performance characteristics.

Synthesis Planning: AI can assist in the design of synthetic routes by predicting the outcomes of different reactions and identifying the most efficient pathways. elsevier.com This can accelerate the development of new and improved methods for synthesizing this compound and its analogs.

The integration of AI and ML into the research and development workflow will require large, high-quality datasets. Therefore, the systematic collection and curation of experimental data will be crucial for the successful application of these technologies.

| AI/ML Application Area | Potential Impact on this compound Chemistry |

| Predictive Modeling | Forecast physicochemical properties and biological activity of novel derivatives. |

| Generative AI | Design new N-alkylated amino acids with optimized characteristics. |

| Synthesis Planning | Identify more efficient and sustainable synthetic routes. |

| Reaction Optimization | Predict optimal reaction conditions to maximize yield and minimize byproducts. |

Expanding Applications in Specialized Materials, Supramolecular Assemblies, and Bioconjugate Chemistry

The unique structural features of amino acids and their derivatives, such as this compound, make them attractive building blocks for the construction of advanced materials and functional molecular systems.

Specialized Materials: Amino acid-based nanostructures are being explored for a variety of applications, including drug delivery and tissue engineering. d-nb.info The self-assembly of amino acid derivatives can lead to the formation of ordered nanostructures such as nanofibers, nanospheres, and hydrogels. nih.govrsc.org The properties of these materials can be tuned by modifying the structure of the amino acid building blocks.

Supramolecular Assemblies: Self-assembly is a process where simple building blocks spontaneously form well-ordered structures through non-covalent interactions. d-nb.info Amino acids and their derivatives are excellent candidates for creating complex supramolecular assemblies due to their ability to participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions. nih.govresearchgate.net These assemblies have potential applications in areas such as light-harvesting systems and molecular sensing. d-nb.info

Bioconjugate Chemistry: Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, is a powerful tool for bioconjugation due to its high efficiency and selectivity. sigmaaldrich.comiris-biotech.de Amino acids containing azide (B81097) or alkyne functionalities can be incorporated into peptides and other biomolecules, allowing for their subsequent modification using click chemistry. sigmaaldrich.combachem.com This has numerous applications in drug delivery, diagnostics, and fundamental biological research. nih.gov

Future research in these areas may involve:

The synthesis of novel this compound derivatives with tailored properties for self-assembly into functional nanomaterials.

The investigation of the supramolecular behavior of this compound and its analogs in different environments.

The development of this compound-based building blocks for the synthesis of peptidomimetics and other bioactive molecules.

The incorporation of this compound derivatives into bioconjugation strategies for the site-specific modification of proteins and other biomolecules.

Q & A

Basic: What methodologies are recommended for synthesizing Ethyl N-ethyl-alaninate with high enantiomeric purity?

Methodological Answer:

- Step 1 : Employ esterification under controlled anhydrous conditions, using L-alanine and ethylating agents (e.g., ethyl bromide) in the presence of a chiral catalyst to preserve stereochemistry .

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to ensure intermediate purity.

- Step 3 : Purify via recrystallization or column chromatography, verifying enantiomeric excess using polarimetry or chiral GC-MS .

- Key Consideration : Document reaction parameters (temperature, solvent, catalyst loading) to enable replication per NIH guidelines .

Advanced: How can researchers address contradictions in NMR and IR spectral data during structural elucidation of this compound derivatives?

Methodological Answer:

- Approach 1 : Cross-validate spectral data with computational chemistry tools (e.g., DFT simulations) to resolve discrepancies in peak assignments .

- Approach 2 : Conduct deuterium exchange experiments or variable-temperature NMR to identify dynamic effects (e.g., rotamers) that may obscure signals .

- Statistical Support : Apply multivariate analysis to correlate spectral outliers with synthetic batch variability .

- Reporting Standard : Clearly tabulate raw spectral data in appendices, with processed data in the main text, adhering to IUPAC nomenclature .

Basic: What safety protocols are critical when handling this compound in preclinical studies?

Methodological Answer:

- Engineering Controls : Use fume hoods or closed systems to minimize inhalation/contact risks .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles; avoid latex due to potential solvent interactions .

- Emergency Preparedness : Install eyewash stations and safety showers in labs. Document first-response measures for accidental exposure, even if acute toxicity data are unavailable .

Advanced: How should researchers design experiments to investigate the solvent effects of this compound in catalytic reactions?

Methodological Answer:

- Experimental Design :

- Data Analysis :

- Replication : Pre-register protocols on platforms like Open Science Framework to enhance transparency .

Basic: What analytical techniques are essential for quantifying this compound in biological matrices?

Methodological Answer:

- Extraction : Use solid-phase extraction (SPE) with C18 columns to isolate the compound from complex matrices.

- Quantification :

Advanced: How can conflicting results in structure-activity relationship (SAR) studies of this compound analogs be systematically analyzed?

Methodological Answer:

- Hypothesis Testing :

- Computational Modeling :

- Ethical Reporting : Disclose all negative results and methodological limitations in supplementary materials .

Basic: What statistical frameworks are appropriate for dose-response studies involving this compound?

Methodological Answer:

- Model Selection :

- Power Analysis : Calculate sample sizes a priori to ensure statistical power ≥0.8, avoiding Type II errors .

Advanced: How can isotopic labeling strategies enhance mechanistic studies of this compound metabolism?

Methodological Answer:

- Labeling Approach : Synthesize - or -labeled analogs to track metabolic pathways via isotope-ratio mass spectrometry .

- Data Interpretation :

Key Guidelines for Researchers

- Data Integrity : Archive raw datasets in repositories like Zenodo, citing DOIs in publications .

- Ethical Compliance : Adhere to institutional review protocols for preclinical studies, including animal welfare and data anonymization .

- Interdisciplinary Collaboration : Consult statisticians, synthetic chemists, and computational modelers to strengthen study design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |